Cas no 217817-09-9 ((4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one)
![(4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one structure](https://es.kuujia.com/scimg/cas/217817-09-9x500.png)
217817-09-9 structure
Nombre del producto:(4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one
(4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one Propiedades químicas y físicas
Nombre e identificación
-
- Naphtho[2,3-b]furan-4(4aH)-one,5,6,7,8,8a,9-hexahydro-5,8-dihydroxy-3,5,8a-trimethyl-, (4aR,5R,8R,8aR)-
- Curcolonol
- (4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one
- (4aR,5R,8R,8aR)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one
- (4aR,5R,8R,8aR)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f]benzofuran-4-one
- HY-N8669
- CHEMBL513604
- AKOS040761547
- (4aR, 5R, 8R, 8aR)-5, 8-dihydroxy-3, 5, 8a-trimethyl-6, 7, 8, 9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one
- CHEBI:174471
- CS-0148883
- (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one
- (4aR,5R,8R,8aR)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[][1]benzouran-4-one
- DTXSID701114667
- starbld0004879
- 217817-09-9
- FS-7874
- E87103
- DA-52167
-
- Renchi: 1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15-/m1/s1
- Clave inchi: QXEXMTIZXNCRJO-QPKOPYBWSA-N
- Sonrisas: O[C@]1(C)CC[C@H]([C@]2(C)CC3=C(C(C)=CO3)C([C@]21[H])=O)O
Atributos calculados
- Calidad precisa: 264.13615911g/mol
- Masa isotópica única: 264.13615911g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 0
- Complejidad: 409
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Superficie del Polo topológico: 70.7
Propiedades experimentales
- Color / forma: Powder
(4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3731-5mg |
Curcolonol |
217817-09-9 | 5mg |
¥ 4560 | 2024-07-20 | ||
A2B Chem LLC | AF38389-5mg |
Curcolonol |
217817-09-9 | 98.0% | 5mg |
$769.00 | 2024-04-20 | |
Ambeed | A1445257-5mg |
(4AR,5R,8R,8aR)-5,8-dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one |
217817-09-9 | 98% | 5mg |
$878.0 | 2025-02-27 | |
TargetMol Chemicals | TN3731-5 mg |
Curcolonol |
217817-09-9 | 98% | 5mg |
¥ 4,560 | 2023-07-11 | |
TargetMol Chemicals | TN3731-1 mL * 10 mM (in DMSO) |
Curcolonol |
217817-09-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
TargetMol Chemicals | TN3731-1 ml * 10 mm |
Curcolonol |
217817-09-9 | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 |
(4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one Literatura relevante
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Eremofilano, 8,9-secoeremofilano y sesquiterpenoides furoeremofilanos
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides Eremofilano, 8,9-secoeremofilano y sesquiterpenoides furoeremofilanos
217817-09-9 ((4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one) Productos relacionados
- 213833-34-2(Zedoarofuran)
- 2228426-74-0(2-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methylpropanal)
- 1021221-98-6((2E)-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-3-phenylprop-2-enamide)
- 871125-86-9(2-Piperazinopyridine-5-boronic Acid Pinacol Ester)
- 2680720-23-2(2-chloro-5-(N-methylacetamido)pyridine-4-carboxylic acid)
- 1512856-44-8(methyl 2-((2-fluoroethyl)amino)propanoate)
- 1565637-43-5(2-(3-fluoropyridin-4-yl)ethyl(methyl)amine)
- 1797899-73-0(2,5-dichloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide)
- 2229258-58-4(5-(2,4-dimethoxypyridin-3-yl)-1-methyl-1H-pyrazol-4-amine)
- 1260850-80-3(1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:217817-09-9)(4aR,5R,8R,8aR)-5,8-Dihydroxy-3,5,8a-trimethyl-5,6,7,8,8a,9-hexahydronaphtho[2,3-b]furan-4(4aH)-one

Pureza:99%
Cantidad:5mg
Precio ($):790